(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
This compound belongs to the benzofuran-3-one family, characterized by a bicyclic core structure with a ketone group at position 2. The 4-methylpiperidin-1-ylmethyl group at position 7 introduces a basic nitrogen, enhancing solubility and interaction with biological targets. Its 6-hydroxy group may facilitate hydrogen bonding or metabolic conjugation.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-7-9-26(10-8-15)14-18-19(27)6-5-17-23(28)20(32-24(17)18)11-16-12-21(29-2)25(31-4)22(13-16)30-3/h5-6,11-13,15,27H,7-10,14H2,1-4H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOISJNDIHEXHR-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structure features a benzofuran core, hydroxyl groups, and a piperidine moiety, which are crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 329.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells . The introduction of methoxy and hydroxyl groups enhances the compound's ability to interact with cellular targets involved in cancer progression.
Neuroprotective Effects
The piperidine moiety in this compound has been associated with neuroprotective effects. Compounds containing piperidine have been shown to exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. Studies indicate that similar compounds can scavenge free radicals effectively and reduce oxidative damage in cellular models . This property is crucial for preventing cellular damage associated with aging and chronic diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Hydroxyl and piperidine groups are introduced via nucleophilic substitution reactions.
- Final Coupling : The trimethoxyphenyl group is added through condensation reactions.
These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Tubulin Inhibition : A focused library screening revealed that certain benzofuran derivatives exhibit selective inhibition of tubulin polymerization in cancer cells while sparing normal cells .
- Neuroprotective Screening : Compounds with similar structures demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal death .
- Antioxidant Assays : Comparative studies showed that derivatives of benzofuran exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Key Benzofuran-3-one Derivatives
Key Observations :
- Position 2 Substitutions : The target compound’s 3,4,5-trimethoxyphenyl group offers symmetrical methoxy substitutions, which may enhance π-π stacking with aromatic residues in enzymes compared to the asymmetrical 2,4,5-trimethoxy or electron-withdrawing 3-fluoro substituents in analogs .
- Position 6 Substitutions : The hydroxy group in the target compound contrasts with the allyloxy group in , affecting hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
Table 3: Comparative Physicochemical Analysis
Key Observations :
- The target compound’s higher molecular weight and logP suggest superior lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.
- The absence of hydrogen bond donors in may reduce polar interactions with biological targets compared to the hydroxy-bearing target compound and .
Q & A
Q. What are the established synthetic routes for (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ketones under acidic or basic conditions.
- Step 2 : Introduction of the 4-methylpiperidinylmethyl group via nucleophilic substitution or reductive amination, using reagents like formaldehyde and 4-methylpiperidine.
- Step 3 : Condensation of the 3,4,5-trimethoxyphenylmethylidene group using a Wittig or Knoevenagel reaction. Solvents such as DMF or THF and catalysts like NaH or K₂CO₃ are often employed to optimize yields .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray Diffraction (XRD) : Determines the 3D molecular geometry, confirming the Z-configuration of the methylidene group .
- FTIR and NMR : FTIR identifies functional groups (e.g., hydroxyl, carbonyl), while ¹H/¹³C NMR resolves substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Combining these methods ensures accurate structural assignment .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases, oxidoreductases).
- Cellular viability assays : Use cancer or microbial cell lines to assess cytotoxicity or antimicrobial activity.
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to evaluate target affinity. Positive controls and dose-response curves are critical for reliability .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 4-methylpiperidinylmethyl group?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine derivative.
- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation.
- Catalytic additives : Use iodide salts (e.g., KI) to accelerate SN2 reactions. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Orthogonal assays : Validate results using unrelated techniques (e.g., SPR alongside enzymatic assays).
- Stability testing : Assess compound degradation under assay conditions (e.g., pH, temperature) via HPLC.
- Batch variability analysis : Compare synthetic batches using NMR and mass spectrometry to rule out impurities .
Q. What computational strategies are effective for predicting the compound’s electronic and optical properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking). Software like Gaussian or Schrödinger Suite is standard for these analyses .
Q. What experimental protocols mitigate stability issues during long-term storage?
- Storage conditions : Use amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Lyophilization : Convert to a stable powder form if solubility permits.
- Periodic stability checks : Monitor via HPLC and FTIR every 3–6 months .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4,5-trimethoxyphenyl group?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., mono-/dimethoxy, halogenated).
- Biological testing : Compare analogs in assays targeting tubulin polymerization (trimethoxyphenyl is common in antimitotics).
- Molecular modeling : Correlate substituent electronic effects (e.g., Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
